molecular formula C20H22N2O3S B4611854 1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B4611854
M. Wt: 370.5 g/mol
InChI Key: XRYKUKJIKWFTKP-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of benzothiolo pyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a methoxyethyl group, and a tetrahydrobenzothiolo pyrimidine core

Preparation Methods

The synthesis of 1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione involves several steps. The synthetic route typically starts with the preparation of the benzothiolo pyrimidine core, followed by the introduction of the benzyl and methoxyethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Scientific Research Applications

1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

    1-Benzyl-3-(2-ethoxyphenyl)thiourea: This compound shares a similar benzyl group but differs in the presence of an ethoxyphenyl group instead of a methoxyethyl group.

    1-Benzyl-3-(2-methoxy-5-methylphenyl)urea: This compound has a similar methoxy group but differs in the presence of a urea moiety instead of a benzothiolo pyrimidine core.

    1-Benzyl-3-phenyl-2-thiourea: This compound has a similar benzyl group but lacks the methoxyethyl and tetrahydrobenzothiolo pyrimidine components.

These comparisons highlight the uniqueness of 1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-1

Properties

IUPAC Name

1-benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-12-11-21-18(23)17-15-9-5-6-10-16(15)26-19(17)22(20(21)24)13-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYKUKJIKWFTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(N(C1=O)CC3=CC=CC=C3)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Reactant of Route 4
1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Reactant of Route 6
1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

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